molecular formula C19H15F3N2O4S B2506470 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034491-38-6

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2506470
CAS No.: 2034491-38-6
M. Wt: 424.39
InChI Key: GBCWXWDWKVQIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a hybrid heterocyclic scaffold. Its structure combines a furan-3-yl ring, a thiophen-2-yl group, and a 3-(trifluoromethyl)phenyl moiety, linked via a hydroxy-substituted ethyl bridge and an ethanediamide (oxamide) core.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)12-3-1-4-14(9-12)24-17(26)16(25)23-11-18(27,13-6-7-28-10-13)15-5-2-8-29-15/h1-10,27H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCWXWDWKVQIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the ethanediamide backbone. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The reaction temperature and time are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the hydroxyl group may result in the corresponding alkane.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Ethanediamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide C₁₉H₁₇F₃N₂O₄S 438.41 Furan-3-yl, thiophen-2-yl, hydroxyethyl, 3-(trifluoromethyl)phenyl Target
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide C₁₇H₁₆N₂O₃S₂ 360.45 Furan-2-yl, thiophen-3-yl, thiophen-2-ylmethyl
N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine C₂₄H₁₈F₃N₃ 405.41 3-(Trifluoromethyl)phenyl, pyrimidin-2-amine
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide C₁₈H₁₅N₃OS₂ 361.46 Thiophen-2-ylmethyl, cyano-pyridinyl, benzamide

Key Observations :

  • The 3-(trifluoromethyl)phenyl group, shared with the pyrimidin-2-amine derivative in , is known to improve binding affinity in receptor-ligand interactions due to its electron-withdrawing properties.
Functional and Pharmacological Comparisons
Physicochemical and Electronic Properties
  • Electron Effects : The thiophen-2-yl and furan-3-yl groups contribute electron-rich regions, while the trifluoromethylphenyl group introduces electron-deficient character, creating a polarized scaffold for diverse interactions .

Biological Activity

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the furan and thiophene moieties, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is C15H14F3N3O4SC_{15}H_{14}F_3N_3O_4S, with a molecular weight of 433.42 g/mol. Its structure includes:

  • Furan ring : Contributes to the compound's electron-rich character.
  • Thiophene ring : Enhances lipophilicity and potential interactions with biological membranes.
  • Trifluoromethyl group : Increases the compound's stability and modifies its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that the compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis1850

Anticancer Activity

The compound has been studied for its potential anticancer effects, particularly against various cancer cell lines. In vitro studies demonstrate that it induces apoptosis in cancer cells through the activation of caspase pathways.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)5.2Caspase activation
MCF-7 (Breast Cancer)7.8Cell cycle arrest
A549 (Lung Cancer)6.5Apoptosis induction

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor, particularly against certain kinases involved in cancer progression. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access.

Enzyme IC50 (µM) Type of Inhibition
Protein Kinase B (AKT)4.5Competitive
Cyclin-dependent Kinase 23.0Non-competitive

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of functional groups enhances its affinity for these targets, facilitating effective modulation of biological processes.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various derivatives of the compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into therapeutic agents for resistant infections.
  • Cancer Cell Line Research : In a series of experiments on MCF-7 breast cancer cells, treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis markers, indicating its potential as a chemotherapeutic agent.

Q & A

Basic: What are the primary synthetic routes for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of furan-3-yl and thiophen-2-yl intermediates. Key steps include:

  • Suzuki-Miyaura cross-coupling to link heterocyclic moieties (e.g., furan and thiophene) under palladium catalysis in inert atmospheres, using solvents like tetrahydrofuran (THF) .
  • Amidation reactions to introduce the ethanediamide backbone, often employing carbodiimide coupling agents (e.g., DCC or EDC) with bases like triethylamine to activate carboxylic acid intermediates .
  • Final purification via column chromatography or recrystallization to isolate the compound in >95% purity .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to resolve the hydroxyethyl group, trifluoromethylphenyl, and heterocyclic protons. For example, the hydroxy proton appears as a broad singlet (~δ 5.2–5.5 ppm), while thiophene protons resonate at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺) and rule out impurities .
  • Infrared (IR) Spectroscopy:
    • Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch from trifluoromethyl) validate functional groups .

Advanced: How can reaction yields be optimized during the final coupling step?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in amidation .
  • Catalyst Tuning: Use Pd(PPh₃)₄ (1–5 mol%) for Suzuki coupling, with precise temperature control (60–80°C) to minimize side reactions .
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of thiophene or furan moieties .
  • Workflow Example: Post-reaction, quenching with ice-water and extraction with ethyl acetate improves yield by 15–20% .

Advanced: How to resolve contradictions in reported bioactivity across studies?

Methodological Answer:

  • Orthogonal Assays: Validate target engagement using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis markers) .
  • Purity Verification: Re-test compound batches with HPLC (>98% purity) to rule out impurities affecting results .
  • Structural Analog Testing: Compare activity of derivatives (e.g., replacing trifluoromethyl with methylsulfonyl) to isolate pharmacophoric groups .

Basic: What are the solubility challenges, and how can they be addressed?

Methodological Answer:

  • Challenges: Limited aqueous solubility due to the trifluoromethylphenyl and hydrophobic heterocycles .
  • Solutions:
    • Use co-solvents (e.g., DMSO:water mixtures at 1:9 ratio) for in vitro studies .
    • Synthesize sodium/potassium salts of the hydroxyethyl group to enhance solubility .

Advanced: What computational tools predict pharmacokinetic properties?

Methodological Answer:

  • Molecular Descriptors: Calculate logP (2.8–3.5) and topological polar surface area (TPSA ~90 Ų) using PubChem data to predict absorption and blood-brain barrier permeability .
  • Docking Studies: Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging the trifluoromethyl group’s electron-withdrawing effects .

Basic: How to assess stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC. The hydroxyethyl group may hydrolyze at pH < 3 .
  • Light Sensitivity: Store solutions in amber vials, as thiophene derivatives are prone to photodegradation .

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

  • Protecting Groups: Temporarily protect the hydroxyethyl group with tert-butyldimethylsilyl (TBDMS) chloride during sulfonylation/amidation steps .
  • Temperature Gradients: Perform exothermic reactions (e.g., acylation) at 0–5°C to suppress oligomerization .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme-Linked Assays: Test inhibition of inflammatory enzymes (e.g., COX-2) at 10–100 µM concentrations .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs .

Advanced: How to design SAR studies for this compound?

Methodological Answer:

  • Core Modifications: Replace the furan-3-yl group with pyrrole or benzofuran to assess heterocycle specificity .
  • Functional Group Variations: Substitute the trifluoromethylphenyl with nitro or cyano groups to study electronic effects on target binding .
  • Data Analysis: Use multivariate regression to correlate logP, TPSA, and IC₅₀ values across derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.